1-Phenylcyclopropane-1-sulfonamide
CAS No.:
Cat. No.: VC13335781
Molecular Formula: C9H11NO2S
Molecular Weight: 197.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H11NO2S |
---|---|
Molecular Weight | 197.26 g/mol |
IUPAC Name | 1-phenylcyclopropane-1-sulfonamide |
Standard InChI | InChI=1S/C9H11NO2S/c10-13(11,12)9(6-7-9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,10,11,12) |
Standard InChI Key | QMLBDQXYMKUDPG-UHFFFAOYSA-N |
SMILES | C1CC1(C2=CC=CC=C2)S(=O)(=O)N |
Canonical SMILES | C1CC1(C2=CC=CC=C2)S(=O)(=O)N |
Introduction
Chemical Identity and Structural Features
1-Phenylcyclopropane-1-sulfonamide (CHNOS) consists of a cyclopropane ring substituted at the 1-position with a phenyl group and a sulfonamide moiety (-SONH). The cyclopropane ring introduces significant angle strain, which influences reactivity and conformational stability . Key identifiers include:
The sulfonamide group enhances hydrogen-bonding capacity, making the compound soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .
Synthetic Methodologies
Cyclopropanation Strategies
The synthesis of cyclopropane-containing compounds typically involves α-alkylation of nitriles or ketones with dihaloalkanes. For 1-phenylcyclopropane derivatives, 2-phenylacetonitrile undergoes cyclopropanation using 1,2-dibromoethane under basic conditions . Optimized conditions (60°C, tetra--butylammonium bromide as a phase-transfer catalyst) yield 1-phenylcyclopropanecarbonitrile in 85% efficiency . Subsequent hydrolysis of the nitrile to a carboxylic acid and coupling with amines generates carboxamide derivatives, though analogous steps for sulfonamide formation require substitution with sulfonyl chloride intermediates .
Sulfonamide Functionalization
Physicochemical and Spectroscopic Data
Spectral Characterization
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NMR: H NMR spectra of analogous sulfonamides show aromatic protons (δ 7.2–7.8 ppm), cyclopropane CH groups (δ 1.2–1.8 ppm), and sulfonamide NH (δ 5.5–6.0 ppm) .
Thermal Stability
The compound remains stable at room temperature but decomposes above 200°C, as indicated by thermogravimetric analysis of related sulfonamides .
Biological Activity and Applications
Antimicrobial Properties
Sulfonamides historically target dihydropteroate synthase (DHPS) in bacteria, disrupting folate synthesis . While 1-phenylcyclopropane-1-sulfonamide’s antibacterial efficacy is unstudied, structural analogs like sulfamethazine and sulfadiazine demonstrate broad-spectrum activity .
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